benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Description
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS: 1261225-48-2) is a chiral cyclohexane-based compound featuring dual protective groups: a benzyl carbamate (Cbz) and a tert-butoxycarbonyl (Boc) group. It serves as a critical intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug development, where stereochemical control and amine protection are essential . The compound’s (1R,3S) stereochemistry ensures precise orientation for downstream reactions, such as coupling with amino acids or other pharmacophores. Suppliers like LEAP CHEM CO., LTD. highlight its role as a building block for APIs and fine chemicals, with a molecular formula inferred as C₁₉H₂₈N₂O₄ (approximate molecular weight: 364.44 g/mol) based on structural analogs .
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate in the presence of a base like sodium bicarbonate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity.
Case Studies in Drug Development
- Peptide Synthesis : The compound serves as a protected amino acid derivative in peptide synthesis, allowing for the selective introduction of amino acids into peptide chains without premature reactions .
- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit anticancer properties when incorporated into larger molecular frameworks. For instance, modifications to the cyclohexyl group have shown promise in enhancing selectivity towards cancer cell lines .
Protein Degradation Technologies
The compound is also explored within the realm of protein degradation technologies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation.
Research Findings
- A study demonstrated that incorporating this compound into PROTACs significantly improved their efficacy in degrading target proteins involved in various diseases .
Organic Synthesis
In organic chemistry, this compound acts as a versatile intermediate. It facilitates the synthesis of more complex molecules through various reactions such as:
- Amidation Reactions : The carbamate functionality allows for easy transformation into amides, which are crucial in synthesizing pharmaceuticals and agrochemicals.
- Coupling Reactions : The benzyl group can be utilized in coupling reactions to form larger molecular structures essential for drug development .
Bioconjugation Applications
The ability to modify the amino group makes this compound suitable for bioconjugation applications. This includes linking drugs to antibodies or other biomolecules to enhance therapeutic efficacy and specificity.
Examples of Use
- In targeted drug delivery systems, conjugating this compound with antibodies has shown potential in improving drug localization at tumor sites while minimizing systemic toxicity .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Building block for peptide synthesis and drug development | Anticancer agents |
| Protein Degradation | Component in PROTACs for targeted protein degradation | Enhanced degradation efficacy |
| Organic Synthesis | Intermediate for amidation and coupling reactions | Synthesis of pharmaceuticals |
| Bioconjugation | Modification for targeted drug delivery systems | Antibody-drug conjugates |
Mechanism of Action
The mechanism of action of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate involves its ability to form stable carbamate linkages. This stability makes it useful in protecting amino groups during chemical synthesis. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core features (carbamate protection, cycloalkane backbones, or Boc/Cbz groups), emphasizing differences in substituents, stereochemistry, and applications.
Table 1: Key Comparative Data
Functional Group Variations
- Boc vs. Hydroxyl/Dimethylcarbamoyl : The Boc group in the primary compound provides acid-labile protection, contrasting with hydroxyl (hydrogen-bonding capability) or dimethylcarbamoyl (electron-withdrawing, enhancing stability) groups in analogs .
- Cyclohexane vs. Cyclopentane : Cyclohexane derivatives (e.g., CAS 1261225-48-2) offer distinct conformational flexibility compared to cyclopentane-based analogs (e.g., CAS 2940859-50-5), affecting binding to biological targets .
Stereochemical Impact
- The (1R,3S) configuration in the primary compound and some analogs (e.g., CAS 750649-40-2) ensures compatibility with enzyme active sites requiring cis- or trans-amine orientation. In contrast, (1S,3S,4S) stereochemistry in CAS 2133859-97-7 may optimize interactions with viral proteases .
Application-Specific Differences
- Pharmaceutical Intermediates : The primary compound’s dual protection (Boc/Cbz) is ideal for sequential deprotection in multi-step syntheses, whereas dimethylcarbamoyl-containing analogs (CAS 365998-35-2) are tailored for sustained-release formulations .
- Solubility and Bioavailability : Hydroxyl or hydroxymethyl groups (CAS 750649-40-2, 2940859-50-5) enhance aqueous solubility, critical for oral drug candidates .
Research Findings and Trends
Recent studies highlight the growing use of cyclohexane/cyclopentane carbamates in kinase inhibitors and antiviral agents. For instance, the tert-butyl variant (CAS 2133859-97-7) has shown promise in preclinical studies against hepatitis C virus (HCV) proteases due to its rigid cyclopentane core . Meanwhile, dimethylcarbamoyl derivatives (CAS 365998-35-2) are being explored for covalent binding to cysteine residues in oncology targets .
Biological Activity
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate, with the CAS number 1261225-48-2, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 348.44 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to enhance stability and solubility.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.44 g/mol |
| Boiling Point | 507.4 ± 40.0 °C (predicted) |
| Density | 1.13 ± 0.1 g/cm³ (predicted) |
| pKa | 12.16 ± 0.40 (predicted) |
Biological Activity
Research on the biological activity of this compound indicates its potential in various therapeutic areas:
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound was tested on various cancer cell lines, including MDA-MB-231 and Hs 578T, demonstrating a dose-dependent induction of apoptosis as measured by caspase-3 activation . The concentration required for a five-fold increase in apoptotic signal was indicative of its potency.
The mechanism underlying the anticancer activity may involve cell cycle arrest and apoptosis induction through modulation of key signaling pathways. The compound's ability to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK9, has been highlighted in recent research . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.
Case Studies
Several case studies have documented the effects of this compound:
- Study on MDA-MB-231 Cells : In vitro experiments showed that treatment with the compound resulted in significant apoptosis within 72 hours. The study measured fluorescence intensity from incorporated nuclear dyes to assess cell viability and apoptosis .
- Selectivity Profile : The selectivity of this compound for CDK9 over other kinases was evaluated using a microarray approach, confirming its potential as a targeted therapeutic agent .
Q & A
What stereoselective strategies are effective for synthesizing the (1R,3S)-configured cyclohexyl core in this compound?
Level: Advanced
Methodological Answer:
The (1R,3S) stereochemistry can be achieved via asymmetric catalysis or chiral auxiliary-mediated synthesis. For example, iodolactamization has been used to construct bicyclic intermediates with defined stereochemistry, as demonstrated in the synthesis of related Boc-protected cyclohexyl carbamates . Additionally, asymmetric Mannich reactions employing organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Rh or Ru complexes) can induce enantioselectivity in β-amino carbonyl precursors. Post-synthesis, HPLC or chiral column chromatography may be required to resolve diastereomers .
How can the Boc protecting group be selectively removed without degrading the benzyl carbamate moiety?
Level: Advanced
Methodological Answer:
The tert-butoxycarbonyl (Boc) group is typically cleaved under mild acidic conditions (e.g., TFA in DCM), which do not affect the benzyl carbamate. A controlled pH (2–3) and short reaction time (~30 min) are critical to prevent premature hydrolysis of the benzyl group. Post-deprotection, neutralization with aqueous NaHCO3 stabilizes the free amine. Validation via LC-MS or <sup>1</sup>H NMR ensures selectivity .
What advanced analytical techniques confirm the stereochemical integrity of the (1R,3S) configuration?
Level: Advanced
Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical confirmation. For dynamic analysis, NOESY NMR can identify spatial proximities between protons on the cyclohexyl ring. Chiral shift reagents (e.g., Eu(hfc)3) in <sup>19</sup>F NMR or vibrational circular dichroism (VCD) provide complementary data. High-resolution mass spectrometry (HRMS) coupled with ion mobility further validates structural integrity .
How does the compound’s structure influence its role as an intermediate in CCR2 antagonist development?
Level: Advanced
Methodological Answer:
The rigid cyclohexyl scaffold mimics peptide backbones, enhancing binding to CCR2 receptors. The Boc group stabilizes the amine during synthesis, while the benzyl carbamate acts as a temporary protecting group for subsequent functionalization. Structure-activity relationship (SAR) studies show that substituents on the cyclohexyl ring modulate potency; for example, fluorination at C3 improves metabolic stability .
What solvent systems optimize the compound’s stability during long-term storage?
Level: Intermediate
Methodological Answer:
Anhydrous DMF or DMSO (stored under argon at −20°C) prevents hydrolysis of the carbamate. For solid-state storage, lyophilization with cryoprotectants (e.g., trehalose) minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity checks are recommended to establish shelf-life .
How do literature-reported yields for this compound’s synthesis vary, and what factors explain discrepancies?
Level: Advanced
Methodological Answer:
Yields range from 45–75% due to differences in stereochemical control and purification methods. Low yields often stem from:
- Incomplete resolution of diastereomers during chromatography.
- Racemization under basic conditions (e.g., during benzylation).
- Side reactions in iodolactamization steps.
Optimizing catalyst loading (e.g., 5 mol% vs. 10 mol%) and reaction temperature (0°C vs. RT) can mitigate these issues .
What alternative protecting groups compare to Boc for amine protection in analogous syntheses?
Level: Intermediate
Methodological Answer:
- Cbz (Carbobenzyloxy): Removed via hydrogenolysis (H2/Pd-C), but incompatible with benzyl carbamates.
- Fmoc (Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (piperidine), ideal for orthogonal protection.
- Alloc (Allyloxycarbonyl): Removed by Pd-mediated deallylation.
Boc is preferred here due to its acid-labile nature, which avoids interference with the benzyl group .
What mechanistic insights explain the regioselectivity of iodolactamization in related syntheses?
Level: Advanced
Methodological Answer:
Iodolactamization proceeds via iodonium ion formation, favoring endo-trig cyclization due to chair-like transition states. Computational studies (DFT) show that steric hindrance from the Boc group directs iodination to the less substituted carbon, forming the (1R,3S) configuration. Solvent polarity (e.g., DCE vs. THF) further modulates regioselectivity .
How can this compound serve as a precursor for peptide mimetics or macrocyclic drugs?
Level: Advanced
Methodological Answer:
The cyclohexyl core provides conformational rigidity, mimicking α-helical or β-turn structures. After deprotection, the free amine can be acylated or coupled with carboxylic acids via EDC/HOBt chemistry. Macrocyclization via ring-closing metathesis (Grubbs catalyst) or CuAAC "click" reactions is feasible with propargyl or azide derivatives .
What scale-up challenges arise in transitioning from milligram to kilogram synthesis?
Level: Advanced
Methodological Answer:
Key challenges include:
- Exotherm Control: Gradual addition of TFA during Boc deprotection to prevent thermal degradation.
- Chromatography Avoidance: Switch to crystallization (e.g., hexane/EtOAc) for diastereomer resolution.
- Catalyst Recycling: Immobilized catalysts (e.g., silica-supported proline) reduce costs.
Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
